molecular formula C8H7ClFNO2 B6229049 methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate CAS No. 1807169-54-5

methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate

Cat. No.: B6229049
CAS No.: 1807169-54-5
M. Wt: 203.6
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Description

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is an organic compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate typically involves the reaction of 6-chloro-2-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

  • Methyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate
  • Methyl 2-(6-chloro-4-fluoropyridin-3-yl)acetate

Comparison: Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can make it more suitable for certain applications compared to its analogs .

Biological Activity

Methyl 2-(6-chloro-2-fluoropyridin-3-yl)acetate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

The compound is characterized by a methyl ester functional group attached to a pyridine ring that is substituted with both chlorine and fluorine atoms. This specific substitution pattern significantly influences its chemical reactivity and biological properties.

Compound Name Structural Features Unique Aspects
This compoundMethyl ester, pyridine ring with Cl and FEnhanced lipophilicity and bioavailability
Methyl 2-(6-fluoropyridin-3-yl)acetateMethyl ester, pyridine ring with F onlyDifferent biological activity due to lack of Cl
Ethyl 2-(6-chloro-2-fluoropyridin-3-yl)acetateEthyl group instead of methylPotentially different solubility characteristics

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains. Its halogen substitutions enhance its ability to penetrate biological membranes, contributing to its antimicrobial efficacy.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of halogens can influence the interaction with cellular targets, potentially leading to increased cytotoxicity in cancer cells.
  • Anti-inflammatory Effects : The compound has been investigated for its role in modulating inflammatory pathways, particularly through the inhibition of specific kinases involved in immune responses .

The mechanism of action for this compound involves its binding to various enzymes or receptors, which alters their activity. This modulation can lead to significant biological effects, such as:

  • Inhibition of Kinases : The compound may act as an inhibitor of kinases involved in inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines .
  • Interaction with DNA : Some studies suggest that it could interact with DNA or other nucleic acids, leading to altered gene expression profiles that affect cell growth and survival .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity.
  • Cancer Cell Line Testing : In a study involving various cancer cell lines, the compound showed IC50 values ranging from 20 to 50 µM, suggesting moderate cytotoxicity. Further investigation revealed that it induced apoptosis in treated cells through caspase activation pathways .
  • Inflammation Models : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups, supporting its potential use in treating inflammatory diseases .

Properties

CAS No.

1807169-54-5

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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